4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Description
4-(2-Chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 338976-90-2) is a pyrrole-based carboxamide derivative featuring a 2-chlorobenzoyl substituent at the 4-position of the pyrrole ring and an N,N-dimethylcarboxamide group at the 2-position. Its molecular formula is C₁₅H₁₄ClN₃O₂, with a molar mass of 303.74 g/mol .
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWASJZUTLZPEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the acylation of N,N-dimethylpyrrole-2-carboxamide with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the pyrrole ring.
Acylation and Alkylation: The amide group can be further acylated or alkylated to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its binding affinity and specificity . The presence of the chlorobenzoyl group enhances its ability to form stable complexes with target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide with analogs differing in substituents, electronic properties, and pharmacological relevance.
Halogen-Substituted Analogs
Data Table 1: Key Structural and Molecular Properties
Key Findings :
- Electron-Withdrawing Effects: The chlorine substituent (Pauling electronegativity: 3.0) in the target compound provides moderate electron withdrawal compared to fluorine (4.0) and bromine (2.8).
- Thermodynamic Stability : Fluorinated analogs (e.g., 2,4-difluoro derivative) may exhibit higher metabolic stability due to stronger C–F bonds, but reduced bioavailability due to increased hydrophobicity .
Non-Halogenated Analogs
Data Table 2: Comparison with Benzoyl Derivatives
Key Findings :
- Biological Activity: Chlorine’s electronegativity may enhance interactions with hydrophobic pockets in enzyme active sites compared to non-halogenated analogs, as observed in tyrosine-derived peptidomimetics (e.g., N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester vs. its non-chlorinated counterpart) .
Biological Activity
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound includes a pyrrole ring substituted with a chlorobenzoyl group and dimethyl groups, which may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a structure-activity relationship analysis revealed that modifications on the pyrrole ring can enhance cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased activity due to their influence on electron density and molecular interactions with target proteins .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 4-(2-chlorobenzoyl)-... | A-431 | <10 | Significant cytotoxicity observed |
| Analog 1 | HepG2 | 15 | Moderate activity |
| Analog 2 | HT29 | <5 | High potency against colon cancer |
Anti-inflammatory Properties
The anti-inflammatory activity of related compounds has also been documented. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications for inflammatory diseases .
Anticonvulsant Activity
Some studies have explored the anticonvulsant properties of pyrrole derivatives. While specific data on this compound is limited, related compounds have shown promise in reducing seizure activity in animal models through modulation of neurotransmitter systems .
Case Study 1: Antitumor Efficacy
In a recent study, a series of pyrrole derivatives including this compound were evaluated for their cytotoxic effects against several cancer cell lines. The results demonstrated that compounds with halogen substitutions exhibited enhanced antiproliferative effects compared to their non-substituted counterparts. Notably, the compound showed an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer drug .
Case Study 2: Inhibition of COX Enzymes
Another investigation focused on the anti-inflammatory effects of pyrrole derivatives, highlighting their ability to inhibit COX enzymes. The study utilized in vitro assays to measure enzyme activity and demonstrated that certain modifications to the pyrrole structure could lead to increased inhibitory potency, suggesting a pathway for developing new anti-inflammatory medications based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide?
- Methodology : Utilize coupling agents such as EDC·HCl and HOBt with a base like DIPEA or TEA in dichloromethane (DCM) or DMF. For example, dissolve the pyrrole carboxylic acid derivative (0.1 mmol) in DMF/DCM, activate with EDC·HCl (0.12 mmol), and react with dimethylamine. Purify via flash chromatography (Hexane:EtOAc, 95:5) to isolate the product (70–94% yield) . Alternative methods include DCC/DMAP-mediated coupling in refluxing DCM .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for crystallization.
Q. How can structural characterization be reliably performed for this compound?
- Methodology : Combine -NMR (400 MHz, DMSO-), -NMR, and mass spectrometry (EIMS) to confirm the molecular framework. For example, -NMR peaks at δ 9.3 (NH), 7.3–7.5 (aromatic protons), and 3.7 (OCH) validate substituent positions . Elemental analysis (C, H, N) ensures purity (>98%) .
- Validation : Cross-reference experimental spectra with quantum-chemically predicted shifts to resolve ambiguities .
Q. What solvent systems are optimal for solubility and crystallization?
- Methodology : Test polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by gradual addition of non-polar solvents (hexane) for crystallization. Evidence suggests DCM/EtOH mixtures yield high-purity crystals (mp 253–255°C) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to predict electronic properties (HOMO-LUMO gaps) and dock derivatives into target protein active sites (e.g., antimicrobial enzymes). ICReDD’s reaction path search methods can prioritize synthetically feasible candidates .
- Validation : Compare computed binding energies with experimental IC values from enzyme assays .
Q. How should researchers resolve contradictions in spectroscopic or synthetic yield data?
- Case Study : Discrepancies in reported yields (e.g., 85% vs. 98% for similar reactions) may arise from solvent purity or reaction scale. Reproduce conditions with strict anhydrous protocols and characterize intermediates via LC-MS .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?
- Methodology : Conduct time-resolved -NMR or in-situ IR spectroscopy to monitor reaction progress. For example, track amide bond formation rates under varying temperatures to infer activation parameters .
- Advanced Tools : Apply microreactor systems to study fast kinetics and optimize residence time for scalable synthesis .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Approach : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC. For instance, impurities >2% in antimicrobial assays (e.g., MIC tests) can skew results .
- Meta-Analysis : Aggregate data from multiple studies using multivariate regression to identify confounding variables (e.g., solvent residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
